molecular formula C11H9ClN2O B8369037 2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one

2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one

Cat. No. B8369037
M. Wt: 220.65 g/mol
InChI Key: HVAYDYDMZBXSAH-UHFFFAOYSA-N
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Patent
US09051300B2

Procedure details

Sodium metal (276 mg, 12 mmol) was added portion wise to ethanol (15 ml) under a nitrogen atmosphere and the mixture allowed to stir at room temperature for 30 minutes until the reaction became homogeneous. 4-Chloro-benzamidine (hydroiodide salt) (1.41 g, 5 mmol) was then added in one portion and the reaction stirred at room temperature for a further 60 minutes. 2-Methyl-3-oxo-propionic acid ethyl ester (716 mg, 5.5 mmol) was finally added drop wise. The reaction was left to stir at room temperature overnight before quenching the reaction slowly with 2M Hydrochloric acid until reaction pH measured pH 1. The resulting precipitate was filtered and air dried, to give 2-(4-Chloro-phenyl)-5-methyl-3H-pyrimidin-4-one as a white solid (570 mg, 2.58 mmol, 52% yield).
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
716 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.C([O:14][C:15](=O)[CH:16]([CH3:19])[CH:17]=O)C>C(O)C>[Cl:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[NH:9][C:15](=[O:14])[C:16]([CH3:19])=[CH:17][N:8]=2)=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
276 mg
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
ClC1=CC=C(C(=N)N)C=C1
Step Three
Name
Quantity
716 mg
Type
reactant
Smiles
C(C)OC(C(C=O)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 minutes until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for a further 60 minutes
Duration
60 min
WAIT
Type
WAIT
Details
The reaction was left
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
before quenching
CUSTOM
Type
CUSTOM
Details
the reaction slowly with 2M Hydrochloric acid
CUSTOM
Type
CUSTOM
Details
until reaction pH measured pH 1
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=C(C(N1)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.58 mmol
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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